N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide is a heterocyclic compound that features a thiazolopyrimidine core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both thiazole and pyrimidine rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide typically involves the construction of the thiazolopyrimidine core followed by functionalization. One common method includes the reaction of 5-aminopyrimidine derivatives with thiourea or related compounds under alkaline conditions to form the thiazole ring . The resulting intermediate is then subjected to acylation reactions to introduce the diacetamide groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would generally follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the thiazole or pyrimidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N,N’-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs due to its potential biological activities.
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action for N,N’-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide is not fully understood. its biological activity is thought to involve interactions with specific enzymes or receptors in the body. The thiazole and pyrimidine rings can mimic natural substrates or inhibitors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar core structures but different functional groups.
Pyrimidine Derivatives: Compounds that contain the pyrimidine ring but lack the thiazole ring.
Uniqueness
N,N’-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide is unique due to the combination of thiazole and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring system is less common and offers a versatile platform for further functionalization and application .
Biological Activity
N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its biological activity.
1. Chemical Structure and Properties
This compound has the following chemical properties:
- Chemical Formula : C9H10N4O2S
- Molecular Weight : 218.26 g/mol
- CAS Number : 22365-29-3
The compound features a thiazolo[4,5-d]pyrimidine core with two acetamide substituents at the 2 and 5 positions.
2. Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with acetic anhydride or acetyl chloride under controlled conditions. The process can be optimized to yield high purity and yield of the desired compound.
3.1 Antimicrobial Activity
Research has indicated that derivatives of thiazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. A study synthesized various thiazolo[4,5-d]pyrimidine derivatives and evaluated their activity against different microbial strains:
Compound | Microbial Strain | Activity |
---|---|---|
7-Hydroxythiazolo derivative | Candida albicans | Active |
7-Hydroxythiazolo derivative | Escherichia coli | Moderate |
7-Hydroxythiazolo derivative | Pseudomonas aeruginosa | Weak |
7-Hydroxythiazolo derivative | Staphylococcus aureus | Inactive |
The results indicate that certain derivatives were particularly effective against C. albicans, suggesting a potential application in antifungal therapies .
3.2 Antiviral Activity
In addition to antimicrobial properties, thiazolo[4,5-d]pyrimidines have shown promise in antiviral applications. A recent study highlighted the antiviral efficacy of similar compounds against coronaviruses:
Compound | Virus Tested | Efficacy |
---|---|---|
Pyrimido derivative | Coronavirus 229E | Selective efficacy |
Pyrimido derivative | Coronavirus OC43 | Moderate activity |
The structural modifications at position 7 were found to influence antiviral effectiveness significantly, indicating that further investigation into this compound's structure-activity relationship (SAR) could lead to the development of potent antiviral agents .
Case Study 1: Antimicrobial Evaluation
In a comprehensive study focusing on the antimicrobial activity of thiazolo derivatives, this compound was tested alongside other derivatives for its efficacy against various pathogens. The findings demonstrated that while some derivatives were inactive against certain strains like S. aureus, others exhibited promising results against C. albicans, warranting further exploration into their mechanisms of action .
Case Study 2: Structure-Activity Relationship Analysis
A QSAR analysis conducted on thiazolo[4,5-d]pyrimidine derivatives provided insights into the physicochemical parameters influencing their biological activity. The study identified key molecular descriptors that correlate with increased antimicrobial and antiviral potency, emphasizing the importance of structural optimization in drug design .
Properties
IUPAC Name |
N-(2-acetamido-7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O3S/c1-3(15)10-8-12-6-5(7(17)14-8)18-9(13-6)11-4(2)16/h1-2H3,(H3,10,11,12,13,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFOPDRLCKTSEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)SC(=N2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652541 |
Source
|
Record name | N,N'-(7-Oxo-4,7-dihydro[1,3]thiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22365-29-3 |
Source
|
Record name | N,N'-(7-Oxo-4,7-dihydro[1,3]thiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.